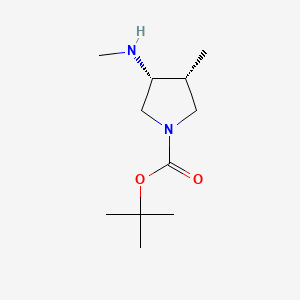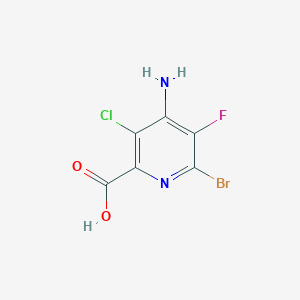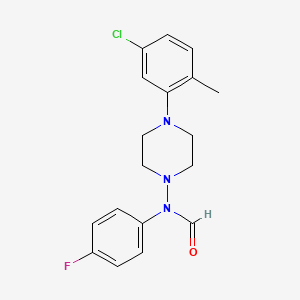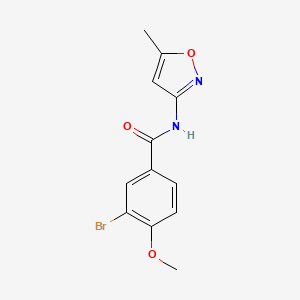![molecular formula C16H16N2O2 B14910314 N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide is a compound that features an indole moiety linked to a furan ring through an amide bond. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The indole structure is a common motif in many bioactive compounds, making N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide typically involves the coupling of an indole derivative with a furan carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis starting from readily available starting materials. The process may include steps such as halogenation, cyclization, and functional group transformations to introduce the desired substituents on the indole ring . The final coupling step to form the amide bond can be optimized for large-scale production using efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide can be compared with other indole derivatives such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with growth-regulating effects.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the versatility and importance of indole derivatives in various fields.
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-11(18-16(19)15-7-4-8-20-15)9-12-10-17-14-6-3-2-5-13(12)14/h2-8,10-11,17H,9H2,1H3,(H,18,19) |
Clé InChI |
TXMYVSQBKCIBNY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)




![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)



![Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14910288.png)
![tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14910292.png)


![(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
